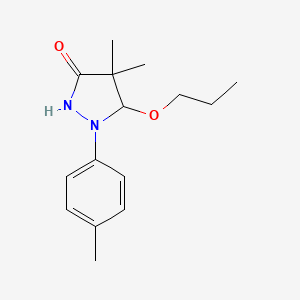
4,4-Dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one is an organic compound with a complex structure that includes a pyrazolidinone ring substituted with dimethyl, propoxy, and p-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4,4-dimethyl-1-(p-tolyl)pyrazolidin-3-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the propoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazolidinone derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1-(p-tolyl)pyrazolidin-3-one: Lacks the propoxy group, resulting in different chemical properties and reactivity.
5-Propoxy-1-(p-tolyl)pyrazolidin-3-one: Lacks the dimethyl substitution, affecting its steric and electronic characteristics.
4,4-Dimethyl-5-propoxy-1-phenylpyrazolidin-3-one:
Uniqueness
4,4-Dimethyl-5-propoxy-1-(p-tolyl)pyrazolidin-3-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both dimethyl and propoxy groups, along with the p-tolyl moiety, makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
1221-34-7 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-(4-methylphenyl)-5-propoxypyrazolidin-3-one |
InChI |
InChI=1S/C15H22N2O2/c1-5-10-19-14-15(3,4)13(18)16-17(14)12-8-6-11(2)7-9-12/h6-9,14H,5,10H2,1-4H3,(H,16,18) |
Clave InChI |
PHEGOFFINWTBQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1C(C(=O)NN1C2=CC=C(C=C2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


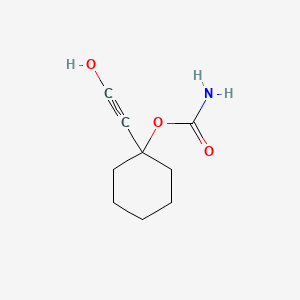

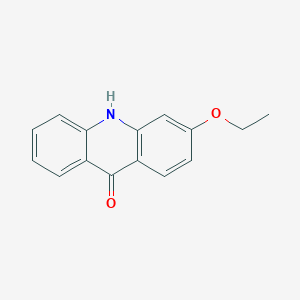
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)
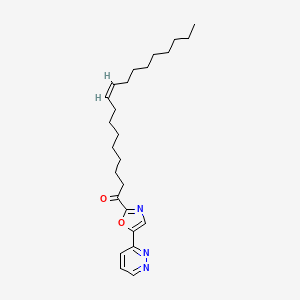
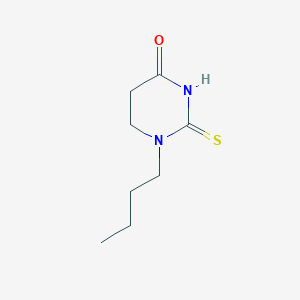
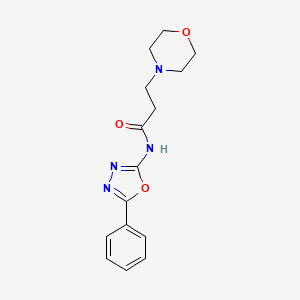
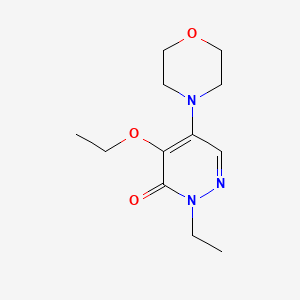
![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)
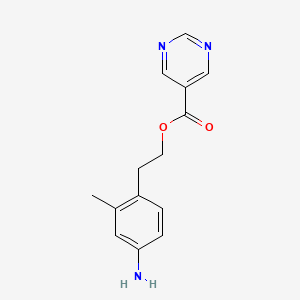

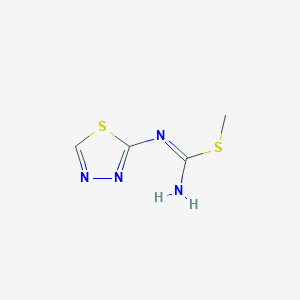
![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)

